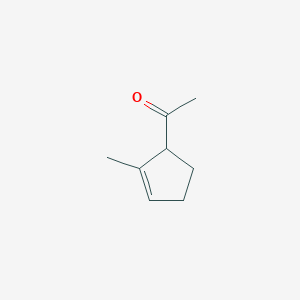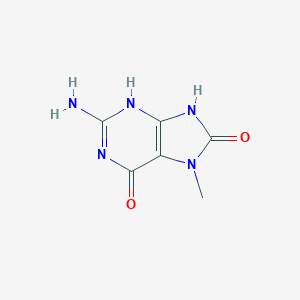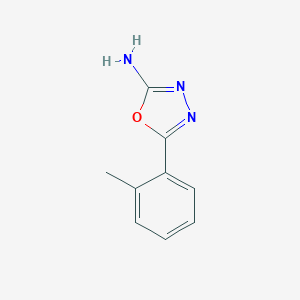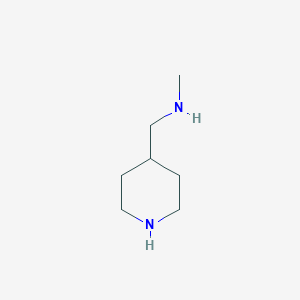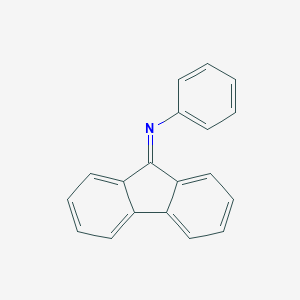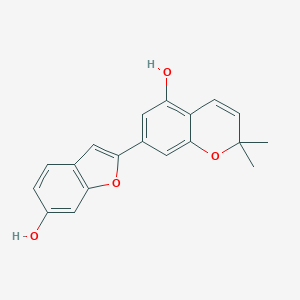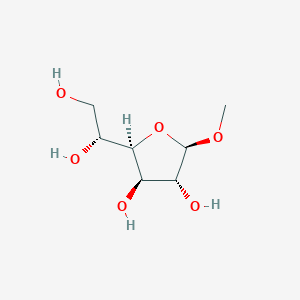
Glutinol Acetate
Descripción general
Descripción
Glutinol acetate, also known as 5-acetamido-2-hydroxybenzoic acid, is a derivative of benzoic acid and is used in a variety of scientific research applications. It is a white, odorless, crystalline powder that is soluble in hot water and alcohol. This compound is a versatile compound with a wide range of uses in the laboratory. It is used as a reagent in organic synthesis, as a chelating agent, and as an inhibitor of enzyme activity. In addition, it has been studied as a potential therapeutic agent for a variety of medical conditions.
Aplicaciones Científicas De Investigación
Network Pharmacology and Molecular Docking
Glutinol, a component of Glutinol Acetate, has been investigated for its pharmacological mechanisms through network pharmacology and molecular docking studies. The compound's interactions with target genes were analyzed using various databases and software tools, revealing its potential in drug development. It was found to have connections with several biological processes including carcinogenesis, diabetes, and inflammatory responses, indicating its broad pharmacological network and potential in drug utilization (Alzarea et al., 2022).
Enzymatic Production of N-Acetyl-d-glucosamine
N-Acetyl-d-glucosamine (GlcNAc), a product of enzymatic degradation of chitin-containing biomass, holds potential as a food additive and medicine. Research has focused on optimizing the production of GlcNAc using bacterial and insect chitinolytic enzymes to enhance its economical efficiency. A specific combination of bacterial chitinases and an insect N-acetyl-d-glucosaminidase was developed to produce GlcNAc efficiently, highlighting an eco-friendly approach for its production (Zhu et al., 2016).
Phytochemical Investigations
Phytochemical studies on various plants have led to the isolation of compounds like glutinol and its derivatives. For instance, research on the acetone extract of Olax mannii Oliv. leaves isolated glutinol and rhoiptelenol, marking their first-time report in this species. Such studies are crucial for understanding the chemical composition and potential medicinal properties of plant species (Sule et al., 2011).
Anti-Inflammatory and Antioxidant Applications
This compound has been associated with anti-inflammatory and antioxidant activities. Research on the stems and leaves of Acer mandshuricum isolated this compound among other compounds. These compounds showed significant cytotoxic activity against various human cancer cell lines and demonstrated anti-inflammatory effects, suggesting their therapeutic potential (Ding et al., 2010).
Cerebral Metabolic Studies
This compound's component, acetate, has been studied for its role in cerebral metabolism. Research utilized Nuclear Magnetic Resonance spectroscopy to assess cerebral kinetics of acetate transport and utilization, shedding light on astrocytic function and metabolic processes in the brain (Patel et al., 2010).
Mecanismo De Acción
Safety and Hazards
Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
While specific future directions for Glutinol Acetate are not provided in the search results, there is a general trend towards green solvent selection guides aiming to reduce the use of the most hazardous solvents . This could potentially impact the future directions of this compound research and application.
Análisis Bioquímico
Biochemical Properties
Glutinol Acetate interacts with various biomolecules in the body. It is reported to exhibit anti-inflammatory, antimicrobial, antiviral, cytotoxic, and cardiovascular effects
Cellular Effects
This compound has been reported to have potential anti-inflammatory effects. These compounds can also reduce total cholesterol, triacylglycerol, and low-density lipoprotein (LDL)-cholesterol and increase high-density lipoprotein (HDL)-cholesterol to provide the anti-atherosclerotic effect .
Molecular Mechanism
It is known that triterpenes like this compound can exhibit anti-inflammatory, antimicrobial, antiviral, cytotoxic, and cardiovascular effects
Propiedades
IUPAC Name |
[(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQNBMVDVWGBMD-JZWVFCOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2C(=CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137999 | |
| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6426-44-4 | |
| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential of Glutinol Acetate in addressing inflammatory responses?
A1: While the provided research doesn't directly investigate this compound's anti-inflammatory properties, it highlights its isolation alongside other compounds like Eupatilin from Artemisia absinthium. Eupatilin demonstrated notable inhibition of Nitric Oxide (NO) production in both LPS-induced RAW264.7 cells and BV2 microglia. Given that NO is a key mediator in inflammation, this finding suggests potential for further exploration of this compound and its possible role in modulating inflammatory responses. Further research is needed to confirm any direct anti-inflammatory effects of this compound itself.
Q2: How can computational chemistry contribute to understanding this compound's properties?
A2: Computational methods, specifically those employing Density Functional Theory (DFT) calculations, have proven valuable in predicting the 13C NMR chemical shifts of pentacyclic triterpenes like this compound . The research demonstrates that using a scaling factor derived from GIAO-mPW1PW91/3-21G//PM7 level calculations significantly improves the accuracy of these predictions. This approach offers a cost-effective means to analyze the structural features of this compound and related compounds, aiding in their identification and characterization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
